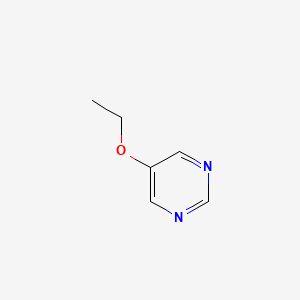
5-Ethoxypyrimidine
Cat. No. B8814560
M. Wt: 124.14 g/mol
InChI Key: OKESCPJZXOUZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05326497
Procedure details


9 g of 2-[4-(3-acetoxy-1-butenyl)phenyl]-5-ethoxypyrimidine, 2 g of palladium on active charcoal (10 wt. %) and 150 ml of tetrahydrofuran were hydrogenated in an analogous manner to Example 1(e) to give 8.2 g of 2-(3-acetoxy-1-butyl)phenyl]-5-(ethoxy)pyrimidine.
Name
2-[4-(3-acetoxy-1-butenyl)phenyl]-5-ethoxypyrimidine
Quantity
9 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C(OC(C)C=CC1C=CC([C:14]2[N:19]=[CH:18][C:17]([O:20][CH2:21][CH3:22])=[CH:16][N:15]=2)=CC=1)(=O)C.C>[Pd].O1CCCC1>[CH2:21]([O:20][C:17]1[CH:16]=[N:15][CH:14]=[N:19][CH:18]=1)[CH3:22]
|
Inputs


Step One
|
Name
|
2-[4-(3-acetoxy-1-butenyl)phenyl]-5-ethoxypyrimidine
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C=CC1=CC=C(C=C1)C1=NC=C(C=N1)OCC)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Step Three
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Four
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC=1C=NC=NC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

